N,N,2-Trimethyl-2H-indazol-5-amine

Description

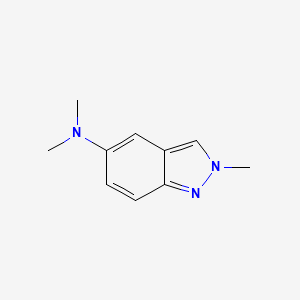

Structure

3D Structure

Properties

CAS No. |

918903-51-2 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N,N,2-trimethylindazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-13(3)11-10/h4-7H,1-3H3 |

InChI Key |

RZUFQCIDOVHFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n,2 Trimethyl 2h Indazol 5 Amine

Strategic Approaches for the Construction of the 2H-Indazol-5-amine Core

The synthesis of the 2H-indazol-5-amine core can be approached through two primary strategies: building the heterocyclic system from the ground up (de novo synthesis) or modifying a pre-existing indazole structure.

De Novo Synthesis Pathways for Indazole Ring Formation

De novo synthesis refers to the construction of complex molecules from simpler, often acyclic, precursors. youtube.com Several modern catalytic methods have been developed for the efficient, one-pot synthesis of the 2H-indazole scaffold, which could be adapted for precursors bearing an amino group or a precursor to it, such as a nitro group.

One prominent method involves the rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes. mdpi.com This process creates the indazole ring in a formal [4+1] annulation, providing access to a wide variety of substituted 2-aryl-2H-indazoles. mdpi.com Similarly, rhodium catalysis can be used in reactions between azoxy compounds and diazoesters or alkynes to yield 3-acyl-2H-indazoles. chemicalbook.com

Another powerful approach is the copper-catalyzed three-component reaction. researchgate.net This method brings together a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097) to form the 2H-indazole ring through consecutive condensation, C-N, and N-N bond formation. researchgate.netresearchgate.net This strategy is noted for its efficiency and broad substrate scope, tolerating various functional groups. researchgate.net

Reductive cyclization offers a further pathway. For instance, ortho-imino-nitrobenzene substrates, generated from the condensation of o-nitrobenzaldehydes and amines, can undergo reductive cyclization using reagents like tri-n-butylphosphine to afford substituted 2H-indazoles.

Functionalization of Pre-existing Indazole Scaffolds

A more common strategy involves the functionalization of a commercially available or readily synthesized indazole. To arrive at N,N,2-Trimethyl-2H-indazol-5-amine, three key transformations on a starting indazole would be necessary: installation of the amine at the C-5 position, methylation of the indazole nitrogen at the N-2 position, and dimethylation of the exocyclic C-5 amine.

The introduction of the amine group is typically achieved by the reduction of a nitro group. Starting with 5-nitro-1H-indazole, a standard reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation would yield 5-amino-1H-indazole. researchgate.netresearchgate.net

The subsequent N-alkylation of the indazole ring is a critical step where regioselectivity is paramount. The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products. nih.gov The choice of reagents and reaction conditions is crucial for directing the methylation to the desired N-2 position.

Acid-catalyzed methods often favor the N-2 isomer under kinetic control. researchgate.net For example, using trimethyl orthoformate in the presence of a strong acid like sulfuric acid has been shown to favor N-2 methylation. mdpi.com

Mitsunobu reactions , employing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), can also show a strong preference for producing the N-2 alkylated product. nih.gov

The nature of the alkylating agent itself is also a factor. While simple alkyl halides under basic conditions might lead to mixtures, reagents like methyl 2,2,2-trichloroacetimidate have been used for regioselective methylation. researchgate.netresearchgate.net

Finally, the dimethylation of the C-5 amino group can be accomplished via reductive amination. This classic transformation involves treating the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent to yield the tertiary dimethylamine. wikipedia.orgmasterorganicchemistry.com

Specific Synthesis of this compound

While no direct synthesis of this compound is explicitly detailed in the literature, a highly analogous and well-documented procedure for its isomer, N,2,3-trimethyl-2H-indazol-6-amine, provides a robust template for a proposed synthetic route. mdpi.comresearchgate.net This route begins with a substituted nitro-indazole and proceeds through a sequence of reduction and methylation steps. mdpi.comresearchgate.net

Development and Optimization of Novel Synthetic Routes

A plausible and efficient pathway to this compound can be extrapolated from the optimized synthesis of its 6-amino counterpart, which is a key intermediate in the preparation of the anti-cancer drug Pazopanib (B1684535). mdpi.comresearchgate.net The proposed sequence would involve: 1) Reduction of a 5-nitroindazole, 2) Reductive methylation of the resulting C-5 amine, and 3) N-2 methylation of the indazole ring.

The proposed synthesis would commence with the readily available 3-Methyl-5-nitro-1H-indazole . The following table outlines the sequential steps and the reagents required, drawing a direct parallel to the established synthesis of the 6-amino isomer. mdpi.comresearchgate.net

Table 1: Proposed Synthetic Pathway and Reagents

| Step | Transformation | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nitro Group Reduction | 3-Methyl-5-nitro-1H-indazole | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | 3-Methyl-1H-indazol-5-amine |

| 2 | Reductive Amination | 3-Methyl-1H-indazol-5-amine | Sodium methoxide (B1231860) (CH₃ONa), Paraformaldehyde, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH) | N,N,3-Trimethyl-1H-indazol-5-amine |

Note: The proposed route starts from 3-Methyl-5-nitro-1H-indazole to yield N,N,2,3-Tetramethyl-2H-indazol-5-amine. To obtain the title compound, this compound, one would start with 5-nitro-1H-indazole.

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing side products. The conditions successfully employed in the synthesis of N,2,3-trimethyl-2H-indazol-6-amine serve as an excellent starting point for the synthesis of the 5-amino isomer. mdpi.comresearchgate.net

Table 2: Optimized Reaction Conditions Based on Analogous Synthesis

| Step | Reaction | Solvent(s) | Catalyst/Additional Reagent | Temperature | Time | Yield (Analogous) |

|---|---|---|---|---|---|---|

| 1 | Nitro Reduction | Hydrochloric acid (aq) | N/A (SnCl₂ is the reductant) | Reflux | 3 h | 87% |

| 2 | Reductive Amination | Methanol | Sodium methoxide | Reflux / Room Temp. | 2-4 h | 87% |

Data derived from the synthesis of the 6-amino isomer. mdpi.comresearchgate.net

The initial reduction of the nitro group is robustly carried out in concentrated acid at reflux. researchgate.net For the subsequent reductive amination, the use of sodium methoxide with paraformaldehyde followed by reduction with sodium borohydride in methanol has proven effective. mdpi.com The final and most regiochemically sensitive step, N-2 methylation, was optimized using trimethyl orthoformate as the methylating agent with a catalytic amount of concentrated sulfuric acid in a toluene/DMF solvent system at a moderate temperature of 60 °C. mdpi.com This condition selectively favors the formation of the desired, kinetically-favored 2H-indazole isomer. mdpi.comresearchgate.net These optimized parameters provide a strong foundation for developing a scalable and efficient synthesis of this compound.

Control of Regioselectivity and Stereoselectivity in Methylation Processes of the Indazole Ring and Amine Group

The synthesis of this compound presents a significant challenge in regioselectivity, primarily concerning the methylation steps. The indazole ring possesses two nitrogen atoms (N1 and N2) that can undergo alkylation, and controlling which nitrogen is methylated is a critical synthetic hurdle. Direct alkylation of an indazole scaffold often results in a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer. mdpi.comnih.gov

In the context of producing trimethylated indazole amines, such as the closely related Pazopanib intermediate N,2,3-trimethyl-2H-indazol-6-amine, a strategic, multi-step approach is employed to ensure the correct placement of each methyl group. mdpi.comresearchgate.net A generalizable strategy to achieve the desired N,N,2-trimethyl substitution pattern involves a specific sequence:

Formation of the Primary Amine: The synthesis typically begins with a precursor containing a nitro group at the desired position (e.g., 3-methyl-6-nitro-1H-indazole). This nitro group is reduced to a primary amine (e.g., 3-methyl-1H-indazol-6-amine). This reduction is often achieved with high yield using reagents like tin(II) chloride in concentrated hydrochloric acid. researchgate.net

N,N-Dimethylation of the Exocyclic Amine: The resulting primary amine is then converted to the N,N-dimethylamino group. A common and effective method is reductive amination. This involves reacting the primary amine with an excess of formaldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄). The reaction conditions, including the choice of base and the molar ratio of the reducing agent, are optimized to drive the reaction to completion and simplify purification. mdpi.com

Regioselective N2-Methylation of the Indazole Ring: With the exocyclic amine protected as a dimethylamino group, the final step is the methylation of the indazole ring. The intrinsic tautomerism of the 1H-indazole ring means that methylation can still produce both N1 and N2 isomers. mdpi.com To selectively obtain the 2H-indazole tautomer, specific reagents and conditions are required. The use of trimethyl orthoformate (TMOF) as the methylating agent in the presence of a strong acid catalyst, such as concentrated sulfuric acid, has been shown to strongly favor the formation of the N2-methylated product. mdpi.com This selectivity is crucial for producing the final this compound core structure.

Stereoselectivity is generally not a factor in these specific methylation processes, as the introduction of methyl groups does not create new chiral centers on the core structure. The primary focus remains on controlling the regiochemical outcome of the alkylations.

The following table summarizes the strategic sequence for controlling methylation selectivity, based on the synthesis of the analogous 6-amino isomer.

| Step | Transformation | Reagents & Conditions | Purpose | Yield (Analog) | Reference |

| 1 | Nitro Group Reduction | SnCl₂·2H₂O, conc. HCl | Forms the primary amine precursor. | 87% | researchgate.net |

| 2 | Reductive Amination | Formaldehyde, NaBH₄, Base | Selectively forms the N,N-dimethylamino group. | 87% | mdpi.com |

| 3 | N2-Indazole Methylation | Trimethyl orthoformate (TMOF), H₂SO₄ | Directs methylation to the N2 position of the indazole ring. | 73% | mdpi.com |

Strategies for Process Intensification and Scalability of this compound Production

The efficient and scalable production of this compound and its derivatives is critical for its potential applications. Process intensification focuses on developing manufacturing methods that are safer, more efficient, and more environmentally friendly than traditional batch processes.

Process Optimization for Batch Production: For key indazole intermediates, significant effort has been directed toward optimizing batch production for large-scale synthesis. In the synthesis of 3-methyl-6-nitro-1H-indazole, a precursor for related compounds, scaling up from a 10 g to a 180 g batch was achieved by systematically improving technical conditions. vnu.edu.vnvnu.edu.vn These improvements included:

Optimizing the quantity of reagents like sulfuric acid in nitration steps.

Controlling the amounts of acetic acid and sodium hydroxide (B78521) in the diazotization and ring-closure reactions.

Refining temperature control and the method of reagent addition to ensure safety and high efficiency at a larger scale. vnu.edu.vn

Continuous Flow Synthesis: A modern approach to process intensification is the use of continuous flow chemistry. nih.govnih.gov Flow reactors offer superior heat and mass transfer, precise control over reaction times, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net While a specific flow synthesis for this compound is not widely reported, the methodology has been successfully applied to the synthesis of other indazoles and related heterocycles. nih.govresearchgate.netresearchgate.net For example, a three-step continuous flow process involving Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole (B1671886) synthesis has been used to produce complex indolylthiazoles in minutes with high yields over multiple steps without isolating intermediates. nih.govnih.gov Such automated, multistep flow sequences represent a powerful strategy for the rapid and efficient generation of indazole-based compound libraries on demand.

The table below outlines key strategies for improving the production of indazole derivatives.

| Strategy | Method | Advantages | Reference |

| Process Optimization | Fine-tuning reagent quantities, temperature, and addition methods in batch reactors. | Increased yield, improved safety, suitability for large-scale (multi-gram) production. | vnu.edu.vnvnu.edu.vn |

| Purification Strategy | Developing reaction conditions that allow for product isolation via crystallization/precipitation. | Avoids costly and time-consuming column chromatography, improving industrial feasibility. | mdpi.com |

| Process Shortening | Designing one-pot or tandem reactions to reduce the number of synthetic steps. | Increased overall efficiency, reduced waste, lower cost. | researchgate.net |

| Continuous Flow Chemistry | Utilizing microreactor or tubular flow systems for synthesis. | Enhanced safety, precise control, rapid reaction times, easy scalability, potential for automation. | nih.govresearchgate.netresearchgate.net |

Chemical Modifications and Derivatization of the this compound Core

The this compound scaffold serves as a versatile building block for creating a diverse range of more complex molecules through various chemical transformations.

Substitution Reactions at the Indazole Ring System

The indazole ring is amenable to a variety of substitution reactions, allowing for the introduction of new functional groups that can modulate the molecule's properties. While the C3 position is occupied by a methyl group in the target compound, other positions on the benzene (B151609) portion of the heterocycle (C4, C6, C7) can be functionalized. Electrophilic aromatic substitution reactions are common, though the specific conditions must be carefully chosen to control regioselectivity, guided by the electronic effects of the existing substituents (the C3-methyl, N2-methyl, and C5-dimethylamino groups). Furthermore, metal-free fluorination of 2H-indazoles using reagents like N-fluorobenzenesulfonimide (NFSI) has been reported, providing a direct route to fluorinated derivatives. organic-chemistry.org

Modifications of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group is also a site for chemical modification, although these reactions can be challenging.

N-Oxidation: The tertiary amine can be oxidized to form an N-oxide using various oxidizing agents. This transformation introduces a polar functional group and can alter the electronic properties of the aromatic system. nih.govresearchgate.net

N-Demethylation: It is possible to selectively remove one or both methyl groups to yield the corresponding N-methylamino or primary amino derivatives. This can be achieved through various methods, including enzymatic oxidation by cytochrome P-450 isozymes or using chemical reagents in non-heme manganese-catalyzed reactions. nih.govmdpi.com This modification can be useful for subsequent functionalization at the nitrogen atom.

Reaction with Electrophiles: The N,N-dimethylamino group can react with strong electrophiles, although its nucleophilicity is tempered by its connection to the aromatic ring. In some cases, the nitrogen atom can participate in intramolecular cyclization reactions if a suitable electrophilic group is present elsewhere on the molecule. ntu.ac.uk

Introduction of Diverse Substituents for Analog Library Generation

One of the most powerful applications of the this compound core is its use in generating libraries of analogs for structure-activity relationship (SAR) studies. A prime example is the synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the anticancer drug Pazopanib, which demonstrates how a new heterocyclic system can be appended to the indazole core. chemicalbook.com

This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The N,N-dimethylamino group of the indazole acts as the nucleophile, displacing a halogen on an electron-deficient heterocycle like 2,4-dichloropyrimidine. The reaction is generally performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like sodium bicarbonate to neutralize the acid generated. chemicalbook.com

| Reaction | Reagents | Product Type | Yield | Reference |

| Nucleophilic Aromatic Substitution | N,2,3-trimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine, NaHCO₃, DMF | N-pyrimidinyl-indazole | 97% | chemicalbook.com |

This strategy allows for the coupling of the indazole core to a wide variety of heterocyclic systems, enabling the systematic exploration of chemical space to optimize biological activity.

Advanced Analytical Techniques for Structural Characterization

The unambiguous structural elucidation of this compound and its derivatives is paramount, particularly for distinguishing between N1 and N2 regioisomers. While standard 1D NMR (¹H, ¹³C) and mass spectrometry provide initial data, advanced analytical techniques are required for definitive characterization. carta-evidence.org

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR is the most powerful tool for determining the connectivity and spatial relationships within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of ¹³C resonances for all protonated carbons. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assigning regiochemistry. It reveals correlations between protons and carbons that are two or three bonds away. To confirm N2-methylation, one would look for a correlation between the N2-methyl protons and the C3 and C7a carbons of the indazole ring. The presence of these correlations is definitive proof of N2 substitution, as a N1-methyl group would be too far away to show such couplings. nih.govepfl.chd-nb.info

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It can provide complementary information to confirm isomer structures by observing spatial proximity between, for example, the N2-methyl protons and the H7 proton on the indazole ring. nih.govdiva-portal.org

¹H-¹⁵N HMBC: For even more definitive analysis, this experiment directly maps correlations between protons and nitrogen atoms. It can unequivocally confirm the location of the methyl group by observing the correlation between the methyl protons and the N2 nitrogen atom. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the elemental formula with high confidence. This technique is essential for confirming that a synthesized compound has the correct atomic composition. nih.gov

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental data. These theoretical methods can predict NMR chemical shifts, which can then be compared with experimental values to support a structural assignment. DFT is also used to calculate the relative energies of different isomers (e.g., N1 vs. N2), providing a theoretical basis for observed reaction selectivities. carta-evidence.org

The following table highlights key analytical techniques for structural confirmation.

| Technique | Information Gained | Application to this compound | Reference(s) |

| ¹H-¹³C HMBC | Shows 2- and 3-bond correlations between protons and carbons. | Definitive confirmation of N2-methylation via correlation of N-CH₃ protons to indazole ring carbons C3 and C7a. | nih.govd-nb.info |

| ¹H-¹⁵N HMBC | Shows 2- and 3-bond correlations between protons and nitrogens. | Direct evidence of N2-methylation by correlating N-CH₃ protons to the N2 atom. | nih.govresearchgate.net |

| NOESY | Identifies protons that are close in 3D space. | Confirms spatial proximity between N2-CH₃ group and H7 proton, supporting N2-isomer assignment. | nih.govdiva-portal.org |

| HRMS | Provides highly accurate mass for elemental formula determination. | Confirms the exact molecular formula of the synthesized compound. | nih.gov |

| DFT Calculations | Predicts relative isomer stability and NMR chemical shifts. | Complements experimental data to support the structural assignment and explain regioselectivity. | carta-evidence.org |

Spectroscopic Methods for Structure Elucidation

A thorough search for spectroscopic data for this compound has yielded no specific results. The following subsections detail the lack of available data for standard spectroscopic methods used in chemical structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound could be located in the reviewed scientific literature, patents, or chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra for this compound are not available in published resources. While NMR data exists for the isomeric N,N,2-trimethyl-2H-indazol-6-amine, these are not applicable to the 5-amino isomer. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

An infrared spectrum for this compound has not been published. Therefore, a data table of its characteristic absorption bands cannot be provided.

Computational Chemistry and Theoretical Investigations of N,n,2 Trimethyl 2h Indazol 5 Amine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as powerful tools to explore the conformational landscape and dynamic behavior of N,N,2-Trimethyl-2H-indazol-5-amine, providing a foundational understanding of its physical and chemical properties.

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its interaction with biological macromolecules. The molecule's structure features a rigid indazole core with rotatable bonds associated with the N,N-dimethylamino group at the C5 position and the N-methyl group at the N2 position.

The primary focus of conformational analysis is the rotation around the C5-N bond and the bonds of the N2-methyl group. Due to the presence of the bicyclic indazole ring, the N2-methyl group has limited conformational freedom. However, the N,N-dimethylamino group at C5 can adopt various orientations relative to the indazole plane. These rotations give rise to different conformers with distinct energy levels.

Molecular mechanics force fields are typically employed to perform a systematic search of the conformational space. This process identifies low-energy conformers. Subsequent geometry optimization using quantum mechanics methods, such as Density Functional Theory (DFT), provides more accurate energies and geometries for these conformers.

Dynamic simulations, particularly molecular dynamics (MD), offer a view of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water). nih.gov MD simulations can reveal the transitions between different conformational states and the stability of the lowest-energy conformers. For this compound, MD simulations would likely show that while the indazole ring system remains largely planar, the exocyclic amino and methyl groups exhibit significant flexibility. The relative populations of different conformers can be estimated from these simulations, providing insight into the molecule's predominant shapes in solution.

Table 1: Illustrative Conformational Data for this compound

| Conformer | Dihedral Angle (C4-C5-N-C_methyl) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° (eclipsed) | 2.5 | 5 |

| B | 60° (gauche) | 0.5 | 40 |

| C | 120° (eclipsed) | 2.8 | 3 |

| D | 180° (anti) | 0.0 | 52 |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. nih.govrsc.orgacs.org These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity and potential interaction with biological targets.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govrsc.org A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. acs.org For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the indazole ring and the amino group, indicating their role as potential hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms.

These electronic properties are critical for predicting how the molecule will interact with a biological target. For instance, regions of negative electrostatic potential can engage in hydrogen bonding or electrostatic interactions with positively charged residues in a protein's active site.

Table 2: Calculated Quantum Chemical Properties for this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.1 D |

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies for this compound and its analogs can be broadly categorized into ligand-based and structure-based methods. These approaches are pivotal in identifying and optimizing new drug candidates.

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govui.ac.idresearchgate.net This method is particularly useful when the structure of the biological target is unknown.

For a series of biologically active analogues of this compound, a pharmacophore model would be constructed by aligning the structures and identifying common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. ui.ac.idresearchgate.netnih.gov In the case of this indazole derivative, key pharmacophoric features would likely include:

An aromatic ring feature corresponding to the indazole core.

A hydrogen bond acceptor feature associated with the nitrogen atoms of the indazole ring.

A potential hydrophobic feature from the methyl groups.

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new hits with similar or improved activity. ugm.ac.id

Table 3: Hypothetical Pharmacophore Features for an Indazole-Based Kinase Inhibitor

| Feature | Type | Location |

| 1 | Aromatic Ring | Indazole Core |

| 2 | Hydrogen Bond Acceptor | Indazole N1/N2 |

| 3 | Hydrophobic | C5-substituent |

| 4 | Hydrogen Bond Donor | Amine group (if present) |

When the three-dimensional structure of a biological target is available, structure-based methods like molecular docking can be employed. nih.govrsc.orgacs.orgresearchgate.net Indazole derivatives are known to inhibit various enzymes, such as kinases and cyclooxygenases (COX). nih.govnih.govresearchgate.net Molecular docking simulations would place this compound into the active site of a relevant target protein to predict its binding orientation and affinity.

The docking process generates multiple possible binding poses, which are then scored based on a function that estimates the binding free energy. The pose with the best score represents the most likely binding mode. Analysis of this pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. mdpi.comresearchgate.net For example, the nitrogen atoms of the indazole ring could form crucial hydrogen bonds with backbone atoms of the protein. mdpi.com

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity. These calculations are vital for prioritizing compounds for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured activities or properties.

For a series of this compound analogues with known biological activities (e.g., inhibitory concentrations against a specific enzyme), a QSAR model can be developed. nih.gov This involves calculating a wide range of molecular descriptors for each compound, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Hydrophobic descriptors: LogP.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that relates a subset of these descriptors to the biological activity. nih.govresearchgate.net A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov Similarly, QSPR models can predict properties like solubility or metabolic stability, which are crucial for drug development.

Development of Predictive Models for Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in computational drug design, establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities. For indazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for various biological targets. nih.govtandfonline.com

Field-based and Gaussian-based 3D-QSAR models have been successfully applied to indazole derivatives to elucidate the steric and electrostatic fields that influence their inhibitory potency against targets like Hypoxia-Inducible Factor-1α (HIF-1α), a crucial factor in cancer progression. nih.govtandfonline.com These models are validated through rigorous statistical methods, including partial least squares (PLS) analysis, which generates key statistical parameters.

Table 1: Key Statistical Parameters in 3D-QSAR Model Validation for Indazole Derivatives

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| r² | Coefficient of determination | > 0.6 |

| q² | Cross-validated correlation coefficient | > 0.5 |

| SD | Standard deviation of the regression | Lower values are better |

| F-value | Fischer's value | High values indicate statistical significance |

| RMSE | Root Mean Square Error | Lower values indicate better prediction |

This table represents typical parameters and their significance in QSAR studies, based on general practices in the field.

For a series of indazole derivatives targeting HIF-1α, the generated 3D-QSAR models have provided a structural framework for designing new inhibitors by highlighting the regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity. nih.gov Similarly, QSAR studies on indazole derivatives as anti-inflammatory agents have revealed the importance of specific substituents, such as hydroxyl and methoxy (B1213986) groups, in enhancing activity. researchgate.net These findings suggest that similar predictive models could be developed for this compound derivatives to guide the synthesis of analogs with optimized biological activity.

Computational Screening for Novel Derivatives of this compound with Desired Profiles

Computational screening, or virtual screening, is a cost-effective and rapid method for identifying promising lead compounds from large chemical libraries. This approach is particularly valuable for exploring the chemical space around a known active scaffold like indazole.

Pharmacophore mapping is a common technique used in computational screening. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For indazole derivatives targeting HIF-1α, a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4) has been generated, which includes one hydrogen bond acceptor, one donor, and three aromatic ring features. nih.govtandfonline.com This pharmacophore model can be used as a 3D query to screen virtual libraries for novel indazole derivatives that fit the hypothesized structural requirements for potent HIF-1α inhibition.

Another approach involves structure-based virtual screening, where molecular docking is used to predict the binding of compounds to a specific biological target. This method has been employed to screen for novel 5-aminoindazole (B92378) derivatives with broad-spectrum antimicrobial activity by targeting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN). nih.gov

Table 2: Example of a Virtual Screening Workflow for Indazole Derivatives

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Target Selection | Identification of a biological target of interest (e.g., a specific kinase, enzyme). | Literature review, bioinformatics |

| 2. Library Preparation | Generation or acquisition of a virtual library of indazole derivatives. | In-house libraries, commercial databases |

| 3. Pharmacophore Modeling | Development of a 3D pharmacophore model based on known active compounds. | Software like Maestro, Discovery Studio |

| 4. Virtual Screening | Filtering the library against the pharmacophore model or docking into the target's active site. | GOLD, AutoDock, Glide |

| 5. Hit Selection & Refinement | Prioritization of hits based on scoring functions and visual inspection of binding modes. | Molecular visualization software |

This table outlines a general workflow applicable to the computational screening of novel derivatives.

In Silico Prediction of Molecular Interactions and Proposed Mechanisms

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the molecular interactions between a ligand, such as an indazole derivative, and its biological target at the atomic level.

Studies on indazole derivatives as anti-inflammatory agents have utilized molecular docking to understand their interaction with the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com These in silico investigations have shown that certain 2H-indazole derivatives can adopt a binding mode similar to that of known COX-2 inhibitors like rofecoxib (B1684582) and celecoxib. mdpi.com The predicted interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Similarly, molecular docking and molecular dynamics (MD) simulations of a potent indazole derivative targeting HIF-1α have demonstrated good binding efficiency and stability within the active site of the protein. nih.gov These computational studies are crucial for proposing a mechanism of action at the molecular level and for guiding the rational design of more potent and selective inhibitors. The insights gained from these studies on various indazole derivatives can be extrapolated to hypothesize the potential molecular interactions of this compound and its derivatives with relevant biological targets.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pazopanib (B1684535) |

| Rofecoxib |

Comprehensive Search Reveals No Publicly Available Data on the Biological Activity of this compound

A thorough and extensive search of scientific literature and patent databases has revealed no publicly available research detailing the biological activity or mechanistic investigations of the chemical compound this compound. Despite a comprehensive search strategy encompassing a wide range of databases and search terms, no specific data could be located for this particular molecule.

Consequently, it is not possible to provide an article on the "Biological Activity and Mechanistic Investigations of this compound and its Analogues" as requested. The specific subsections, including in vitro assessments of pharmacological activities and the elucidation of molecular and cellular mechanisms of action, cannot be addressed due to the absence of primary research on this compound.

The search for information included, but was not limited to, queries for:

Enzyme inhibition and receptor binding assays

Cell-based efficacy studies, such as antiproliferative and antimicrobial activity

In vitro anti-inflammatory and antiprotozoal activity evaluations

Target identification and validation strategies

Investigations of downstream signaling pathway modulation

While the broader class of indazole derivatives is known to exhibit a wide range of pharmacological activities, and is the subject of extensive research, these findings cannot be attributed to the specific compound this compound without direct experimental evidence. Adhering to strict scientific accuracy, no assumptions can be made about the biological properties of this compound based on the activities of related structures.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time. Further empirical research is required to determine the biological profile of this specific chemical entity.

Biological Activity and Mechanistic Investigations of N,n,2 Trimethyl 2h Indazol 5 Amine and Its Analogues

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For the N,N,2-trimethyl-2H-indazol-5-amine scaffold, a detailed examination of its key structural motifs and the impact of substituent modifications can provide insights into its potential for biological efficacy.

Identification of Key Structural Motifs for Potency and Selectivity within the this compound Scaffold

The this compound scaffold possesses several key features that are likely to be critical for its biological activity. These include the indazole core, the N-2 methylation, the C-3 methyl group, and the N,N-dimethylamino group at the 5-position.

The indazole ring itself is a well-established pharmacophore in medicinal chemistry, known to mimic the purine (B94841) core of ATP and thereby interact with the ATP-binding sites of various kinases. nih.govrsc.org The arrangement of nitrogen atoms within the bicyclic system is crucial for forming key hydrogen bond interactions within these binding pockets.

The position of the N-alkylation on the indazole ring is a critical determinant of biological activity. Studies on various indazole derivatives have shown that N-1 and N-2 isomers can exhibit significantly different biological profiles. nih.gov For instance, in a series of 6-substituted aminoindazole derivatives, relocating the methyl group from the N-1 to the N-2 position generally led to a decrease in anti-proliferative activity against several cancer cell lines. nih.gov This highlights the importance of the N-2 methylation in this compound for its specific biological role, likely by orienting the molecule optimally within its target's binding site.

The presence of a methyl group at the C-3 position of the indazole ring has also been shown to influence potency. In a study on azaindazole derivatives as pan-Pim kinase inhibitors, the introduction of a methyl group at the C-3 position resulted in a significant increase in potency. However, in the context of 6-substituted aminoindazoles, the absence of a methyl group at the C-3 position favored the anti-proliferative activity of compounds with small alkyl or acetyl substitutions. nih.gov This suggests that the impact of the C-3 methyl group is context-dependent and relies on the nature of other substituents on the indazole core.

The N,N-dimethylamino group at the 5-position is another key motif. While direct SAR studies on this specific group within the this compound scaffold are limited, studies on other heterocyclic systems provide some insights. For example, in a series of indazole derivatives designed as GSK-3 inhibitors, the substitution of an amine group with a dimethylamino group did not lead to an improvement in activity. This indicates that while the amino group itself might be important for interaction with the target, further alkylation may not be beneficial and could even be detrimental, possibly due to steric hindrance or altered electronic properties.

Impact of Substituent Modifications on Biological Profiles of this compound Derivatives

Although specific data on derivatives of this compound is scarce, we can infer the potential impact of modifications based on related indazole series.

Modifications at the C-3 Position: As mentioned earlier, the presence or absence of a methyl group at the C-3 position can significantly alter biological activity. Replacing the C-3 methyl group with larger or more electron-withdrawing groups would likely have a profound effect on the compound's interaction with its biological target.

Modifications at the N-2 Position: Altering the N-2 methyl group to a larger alkyl group or a different functional group would likely impact the compound's conformation and its ability to fit within a specific binding pocket. Given the observed differences in activity between N-1 and N-2 isomers, any modification at this position would be expected to significantly change the biological profile. nih.gov

Modifications of the 5-Amino Group: The N,N-dimethylamino group at the 5-position offers several avenues for modification.

Alkyl Chain Length: Varying the length of the alkyl chains on the nitrogen could influence both steric and electronic properties.

Cyclization: Incorporating the nitrogen into a cyclic system, such as a piperidine (B6355638) or morpholine (B109124) ring, could restrict conformational flexibility and potentially enhance binding affinity.

Replacement with other functional groups: Substituting the dimethylamino group with other electron-donating or electron-withdrawing groups would drastically alter the electronic landscape of the benzene (B151609) portion of the indazole ring, thereby influencing its interactions with target proteins.

A study on 6-substituted aminoindazole derivatives provides some relevant insights. In this series, the nature of the substituent on the amino group was critical for cytotoxicity. For instance, substitution with an aryl group was more favorable for the activity of 3-methylindazole compounds. nih.gov This suggests a complex interplay between the substituents at different positions of the indazole ring.

A recently synthesized novel derivative, N,N,2,3-tetramethyl-2H-indazol-6-amine , was reported as a byproduct during the synthesis of a pazopanib (B1684535) intermediate. nih.gov Although no biological activity data for this compound is available, its structural similarity to this compound makes it an interesting candidate for future biological evaluation to further probe the SAR of this scaffold.

Comparative Biological Profiling with Known Indazole-Based Bioactives

To contextualize the potential biological activity of this compound, it is useful to compare its structural features with those of known indazole-based bioactive compounds, particularly kinase inhibitors used in oncology.

Pazopanib is a multi-target tyrosine kinase inhibitor that contains a substituted indazole moiety structurally related to this compound. Pazopanib inhibits a range of kinases including VEGFR-1, -2, -3, PDGFR-α and -β, and c-Kit. nih.gov The indazole core of pazopanib is crucial for its binding to the ATP-binding pocket of these kinases.

Axitinib (B1684631) is another potent and selective inhibitor of VEGFR-1, -2, and -3. nih.gov Unlike pazopanib, axitinib features a different substitution pattern on its indazole ring, highlighting that subtle changes to the scaffold can lead to altered selectivity and potency profiles.

The table below provides a comparison of the inhibitory activities of several indazole-based kinase inhibitors against key targets.

| Compound | Target Kinase(s) | IC50 (nM) |

| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit | 10, 30, 47, 71, 84, 140 |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 0.1, 0.2, 0.1-0.3 |

| Linifanib | VEGFR, PDGFR | 4, 4 |

| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 |

| Sorafenib | VEGFR-2, PDGFR-β, c-Kit, FLT3, RAF-1 | 90, 58, 68, 58, 6 |

IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50% and are compiled from various sources. These values can vary depending on the specific assay conditions.

The data clearly illustrates that the indazole scaffold is a versatile platform for developing potent kinase inhibitors. The specific substitution pattern on the indazole ring and the nature of the appended functional groups are critical determinants of both the potency and the selectivity profile of the resulting inhibitor. While this compound itself is primarily recognized as a synthetic intermediate, its structural similarity to the core of pazopanib suggests that derivatives of this scaffold could also exhibit significant kinase inhibitory activity. Further research is warranted to synthesize and evaluate a library of this compound analogues to fully elucidate their structure-activity relationships and potential as novel therapeutic agents.

Advanced Research Perspectives and Applications of N,n,2 Trimethyl 2h Indazol 5 Amine

Rational Design and Synthesis of Next-Generation Indazole Compounds

The structural core of N,N,2-Trimethyl-2H-indazol-5-amine serves as a valuable starting point for the development of new and improved therapeutic agents. Advanced computational and synthetic strategies can be employed to optimize its properties and explore novel biological activities.

Fragment-Based Drug Design (FBDD) Approaches for this compound Optimization

Fragment-Based Drug Design (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.gov This approach uses small, low-molecular-weight molecules (fragments) to probe the binding sites of biological targets, allowing for a more efficient exploration of chemical space. nih.govnih.gov

While specific FBDD campaigns centered on this compound are not extensively documented, the principles of FBDD are highly applicable. The indazole core itself is a common fragment hit. nih.gov For instance, an indazole fragment was the starting point for developing potent AXL kinase inhibitors. nih.gov The this compound structure can be deconstructed into key fragments for screening or used as a scaffold for "fragment growing." rug.nlmdpi.com In this strategy, vectors for chemical modification are identified on the core fragment to introduce new interactions with a target protein, thereby increasing potency. mdpi.com

| FBDD Optimization Strategy | Description | Potential Application to this compound |

| Fragment Growing | A starting fragment hit is elaborated by adding substituents to explore unoccupied regions of the binding pocket. rug.nl | The dimethylamino group or the methyl group at the C3 position could be systematically modified to probe for additional interactions within a target's active site. |

| Fragment Linking | Two or more fragments that bind to adjacent sites on a target are connected via a chemical linker to create a high-affinity molecule. rug.nl | If the indazole core and a separate fragment were found to bind near each other, they could be linked to generate a novel, more potent inhibitor. |

| Fragment Merging/Merging | Overlapping fragments are combined into a single, more potent molecule that incorporates the binding features of both. | The this compound scaffold could be merged with other known binding motifs for a particular target to enhance affinity and selectivity. |

This table outlines potential Fragment-Based Drug Design (FBDD) strategies and their hypothetical application to the optimization of this compound.

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov The this compound structure offers several positions for such modifications.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

| Dimethylamino (-N(CH₃)₂) | C5 | Pyrrolidinyl, Piperidinyl, Morpholinyl | Modulate basicity, solubility, and explore additional binding interactions. nih.gov |

| Cyclopropylamino | Introduce conformational rigidity. | ||

| Trifluoromethyl (-CF₃) | Alter electronic properties and improve metabolic stability. cambridgemedchemconsulting.com | ||

| Methyl (-CH₃) | N2 | Ethyl, Isopropyl | Probe steric tolerance within the N2-binding pocket. |

| Cyclopropyl | Introduce conformational constraint. | ||

| Methyl (-CH₃) | C3 | Halogens (Cl, F), Cyano (-CN) | Modify electronic character and serve as a handle for further functionalization. cambridgemedchemconsulting.com |

This table presents potential bioisosteric replacements for functional groups within the this compound structure and the scientific rationale for these substitutions.

Integration of this compound into Chemical Biology Toolboxes

Beyond its role as a synthetic intermediate, this compound and its derivatives can be developed into powerful chemical tools to investigate biological systems.

Development of Affinity Probes for Target Engagement Studies

To validate the molecular targets of a bioactive compound and understand its mechanism of action, affinity probes are indispensable. These probes are typically derived from the compound of interest by incorporating a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling. A suitable linker position on the this compound scaffold would need to be identified to allow for the attachment of these moieties without disrupting its binding to the target protein. nih.gov Such probes would enable direct visualization and quantification of target engagement in cells, which is a critical step in drug development. nih.govresearchgate.net For instance, fluorescently-tagged probes can confirm compound binding to a target protein within a cellular context. nih.gov

Application in Phenotypic Screening Campaigns

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful approach for discovering drugs with novel mechanisms of action. nih.govyoutube.com Libraries of compounds based on the this compound scaffold could be synthesized and screened in various disease models. The structural diversity introduced through the strategies mentioned in section 5.1 would be highly advantageous for such campaigns. A hit from a phenotypic screen provides a valuable starting point, and subsequent target deconvolution studies, often aided by the affinity probes described above, can elucidate the underlying biological target and mechanism. nih.gov

Innovative Synthetic Methodologies for this compound Production

Sustainable Chemistry Principles in Synthesis (e.g., Green Solvents, Waste Reduction)

The application of green chemistry principles to the synthesis of pharmacologically active molecules is a paramount goal in modern organic chemistry. researchgate.netmdpi.comnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Recent research has highlighted alternative synthetic routes for N,2,3-trimethyl-2H-indazol-6-amine that offer improvements in yield and scalability. mdpi.com However, a critical analysis of these routes through the lens of green chemistry reveals opportunities for further optimization. Traditional synthetic steps often involve the use of volatile and potentially toxic organic solvents. researchgate.netmdpi.comnih.gov The principles of green chemistry encourage the substitution of these solvents with more environmentally benign alternatives. researchgate.netmdpi.comnih.gov

Green Solvents:

The synthesis of heterocyclic compounds, including indazoles, has been shown to be feasible in greener solvents such as water, ionic liquids (ILs), and deep eutectic solvents (DESs). researchgate.netmdpi.comnih.gov These solvents offer advantages in terms of reduced toxicity, flammability, and volatility. For instance, water is an ideal green solvent due to its non-toxic nature, abundance, and high heat capacity. mdpi.com While the solubility of non-polar organic reactants can be a challenge, the use of phase-transfer catalysts or performing reactions at elevated temperatures can often overcome this limitation.

Ionic liquids and deep eutectic solvents represent a versatile class of non-volatile solvents with tunable properties. researchgate.netmdpi.comnih.gov Their use in the synthesis of nitrogen-containing heterocycles has been shown to promote reaction efficiency and, in some cases, they can also act as catalysts, simplifying the reaction setup. researchgate.net The potential application of these solvents in the methylation and amination steps of this compound synthesis could significantly reduce the reliance on conventional organic solvents.

Waste Reduction:

Further waste reduction can be achieved by optimizing reaction conditions to minimize the formation of byproducts. For example, the N-methylation step in the synthesis of N,2,3-trimethyl-2H-indazol-6-amine can lead to the formation of a tetramethylated byproduct. sphinxsai.com Careful control of stoichiometry and reaction time can help to maximize the yield of the desired product and reduce the need for extensive purification, which itself generates waste.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Greener Solvents | Replacement of traditional organic solvents (e.g., toluene, DMF) with water, ionic liquids, or deep eutectic solvents in methylation and amination steps. researchgate.netmdpi.comnih.gov | Reduced toxicity, flammability, and volatile organic compound (VOC) emissions. |

| Atom Economy & Waste Reduction | Optimization of reaction steps to maximize yield and minimize byproduct formation, such as controlling the N-methylation step to avoid over-methylation. mdpi.comsphinxsai.com | Higher process efficiency, reduced raw material consumption, and less chemical waste. |

| Catalysis | Utilization of highly selective and recyclable catalysts to improve reaction rates and reduce the need for stoichiometric reagents. | Lower energy consumption, reduced waste from spent reagents, and simplified purification. |

Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to more efficient, selective, and sustainable chemical transformations. nih.govsemanticscholar.orgnih.gov In the context of synthesizing this compound, catalysis can play a pivotal role in key bond-forming steps, such as C-H functionalization, N-alkylation, and cyclization reactions.

Catalytic N-Alkylation:

The regioselective N-alkylation of the indazole core is a critical step in the synthesis of the target molecule. Traditional methods often rely on stoichiometric amounts of strong bases and alkylating agents, which can lead to a mixture of N1 and N2 alkylated products and generate significant salt waste. rsc.org

Recent advances have focused on the use of transition metal catalysts, such as copper and ruthenium, to achieve more selective and efficient N-alkylation. nih.gov For instance, ruthenium complexes have been shown to catalyze the N-methylation of amines using methanol (B129727) as a C1 source, a process that generates water as the only byproduct, thus adhering to green chemistry principles. nih.gov The application of such a catalytic system to the final methylation step in the synthesis of this compound could offer a significant improvement over traditional methods.

Furthermore, metal-free catalytic systems are also emerging. For example, triflic acid (TfOH) has been reported to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds, offering an alternative to metal-based catalysts. rsc.org

Catalytic Indazole Synthesis:

Beyond the functionalization of a pre-existing indazole ring, novel catalytic methods are also being developed for the construction of the indazole scaffold itself. These methods often offer improved efficiency and functional group tolerance compared to classical approaches. For example, copper-catalyzed intramolecular N-N bond formation has been demonstrated as a mild and efficient method for synthesizing a variety of substituted 2H-indazoles. researchgate.net Silver-mediated intramolecular oxidative C-H amination provides another route to construct the 1H-indazole ring system. nih.gov While these methods may not be directly applicable to the current industrial synthesis of this compound, they represent the forefront of research in indazole synthesis and could inspire the development of more streamlined and efficient second-generation synthetic routes.

| Catalytic Transformation | Catalyst System | Potential Application in Synthesis | Advantages |

| N-Methylation | Ruthenium complexes with methanol as C1 source nih.gov | Final methylation step to introduce the N,N-dimethylamino group. | High atom economy (water as byproduct), use of a renewable C1 source. |

| N2-Alkylation | Triflic acid (TfOH) with diazo compounds rsc.org | Regioselective methylation of the indazole nitrogen. | Metal-free catalysis, high regioselectivity. |

| Indazole Ring Formation | Copper-catalyzed intramolecular N-N bond formation researchgate.net | De novo synthesis of the indazole core. | Mild reaction conditions, broad substrate scope. |

| Indazole Ring Formation | Silver-mediated intramolecular oxidative C-H amination nih.gov | Construction of the indazole ring via C-H activation. | Direct functionalization of C-H bonds, potential for novel synthetic strategies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.